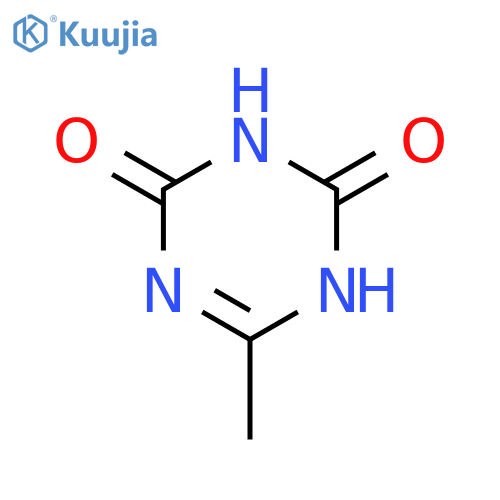Cas no 933-19-7 (6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione)

933-19-7 structure
商品名:6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione
CAS番号:933-19-7
MF:C4H5N3O2
メガワット:127.101400136948
CID:735681
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-methyl-
- 6-Methyl-1,3,5-triaz
- 6-methyl-1H-1,3,5-triazine-2,4-dione
-
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM375006-5g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione |
933-19-7 | 95%+ | 5g |
$*** | 2023-05-29 | |
| TRC | M331140-10g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione |
933-19-7 | 10g |
$ 1455.00 | 2023-09-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD219300-1g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione |
933-19-7 | 95+% | 1g |
¥2091.0 | 2024-04-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-484574-1g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, |
933-19-7 | 1g |
¥2858.00 | 2023-09-05 | ||
| TRC | M331140-1g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione |
933-19-7 | 1g |
$ 184.00 | 2023-09-07 | ||
| Chemenu | CM375006-1g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione |
933-19-7 | 95%+ | 1g |
$348 | 2024-07-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD219300-5g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione |
933-19-7 | 95+% | 5g |
¥3804.0 | 2022-02-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-484574-1 g |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, |
933-19-7 | 1g |
¥2,858.00 | 2023-07-10 |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione 関連文献
-
1. Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones. Part I. Synthesis from 1,3,5-triazine-2,4(1H,3H)-dionesJohn R. Traynor,D. George Wibberley J. Chem. Soc. Perkin Trans. 1 1974 1781
933-19-7 (6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
